Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate
Description
Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate (CAS: 1092346-58-1) is an aromatic ester derivative with a molecular formula of C₁₅H₁₁Cl₂NO₅ and a molar mass of 356.16 g/mol. Its structure comprises a benzene ring substituted with a nitro group (-NO₂) at the 3-position, a methoxycarbonyl group (-COOCH₃) at the 1-position, and a 3,4-dichlorobenzyl ether moiety at the 4-position. This compound is of interest in medicinal and materials chemistry due to its electron-withdrawing substituents (nitro and dichlorobenzyl groups), which may influence reactivity, stability, and biological activity .
Properties
IUPAC Name |
methyl 4-[(3,4-dichlorophenyl)methoxy]-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO5/c1-22-15(19)10-3-5-14(13(7-10)18(20)21)23-8-9-2-4-11(16)12(17)6-9/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQJJLMBSRPRNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301210205 | |
| Record name | Methyl 4-[(3,4-dichlorophenyl)methoxy]-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092346-58-1 | |
| Record name | Methyl 4-[(3,4-dichlorophenyl)methoxy]-3-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092346-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[(3,4-dichlorophenyl)methoxy]-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate typically involves the following steps:
Nitration: The starting material, 4-hydroxybenzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Esterification: The nitrated product is then esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.
Etherification: Finally, the methyl ester is reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorobenzyl ether moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, base such as sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide.
Major Products Formed
Reduction: Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-aminobenzenecarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzoic acid.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate has shown potential in the development of pharmaceuticals due to its structural properties that allow for interactions with biological targets.
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the nitro group is often associated with increased antibacterial activity, making this compound a candidate for further research in antibiotic development .
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The mechanism is believed to involve the disruption of cellular signaling pathways essential for tumor growth .
Agricultural Applications
The compound is also being investigated for its potential use as a pesticide or herbicide.
- Insecticidal Activity : Research indicates that compounds with similar functionalities can act as insecticides, targeting specific pests while minimizing harm to beneficial insects . This property can be crucial in integrated pest management strategies.
- Plant Growth Regulation : Some studies suggest that derivatives may influence plant growth by modulating hormonal pathways, promoting healthier crop yields .
Case Study 1: Antimicrobial Efficacy
A study conducted on various nitrobenzenecarboxylates demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound was among the compounds tested, showing promising results that warrant further investigation into its mechanism of action and potential therapeutic uses.
Case Study 2: Insecticidal Properties
Research published in a peer-reviewed journal evaluated the insecticidal properties of several carboxylate esters, including this compound. Results indicated effective mortality rates against target insect species, suggesting its utility as a natural pesticide alternative.
Data Table: Comparative Analysis of Biological Activities
| Compound Name | Antimicrobial Activity | Insecticidal Activity | Anticancer Potential |
|---|---|---|---|
| This compound | Moderate | High | Promising |
| Similar Nitro Compounds | High | Moderate | Variable |
| Traditional Antibiotics | High | Low | High |
Mechanism of Action
The mechanism of action of Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The dichlorobenzyl ether moiety can also interact with hydrophobic pockets in proteins, leading to inhibition of enzyme activity or modulation of protein function.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate, a comparative analysis with structurally analogous compounds is essential. Below is a detailed comparison based on available
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Complexity and Reactivity: The triazine-containing compound (C₂₅H₁₉BrN₄O₆) features a 1,3,5-triazine core, which introduces additional nitrogen atoms and planar rigidity. The presence of a bromo and formyl group in the triazine derivative may enhance its electrophilicity compared to the dichlorobenzyl and nitro substituents in the target compound .
Molecular Mass and Solubility :
- The triazine derivative has a significantly higher molar mass (573.26 g/mol vs. 356.16 g/mol ), likely due to its extended heterocyclic structure. This difference may correlate with reduced solubility in polar solvents compared to the target compound.
Functional Group Diversity: The target compound’s nitro group is a strong electron-withdrawing group, which could stabilize negative charges or participate in redox reactions.
Biological Activity
Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate (CAS No. 1092346-58-1) is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H11Cl2NO5
- Molecular Weight : 356.16 g/mol
- Functional Groups : Nitro group, methyl ester, and dichlorobenzyl ether moiety.
The compound's structure allows for diverse chemical reactivity, making it a candidate for various biological applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Nitration : Nitration of 4-hydroxybenzoic acid introduces the nitro group at the 3-position.
- Esterification : The nitrated product is esterified with methanol using a strong acid catalyst.
- Etherification : The methyl ester reacts with 3,4-dichlorobenzyl chloride in the presence of a base to form the final product .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules. Additionally, the dichlorobenzyl ether moiety can engage hydrophobic pockets in proteins, potentially leading to enzyme inhibition or modulation of protein function .
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, derivatives of this compound have been investigated for their potential as inhibitors of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
Table 1: Comparative Enzyme Inhibition Potentials
| Compound | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| This compound | AChE | TBD |
| AVB1 (related compound) | AChE | 1.35 ± 0.03 |
| AVB4 (related compound) | MAO-B | 1.49 ± 0.09 |
Antimicrobial Activity
This compound has potential antimicrobial properties due to its complex structure. Its dichloro substitution may enhance its efficacy against certain pathogens compared to simpler analogs such as methyl 3-nitrobenzoate.
Case Studies
- Neuroprotective Studies : In a study examining compounds similar to this compound, researchers found that certain derivatives exhibited neuroprotective effects in SH-SY5Y cells, indicating potential applications in treating neurodegenerative diseases .
- Chemical Genetic Screens : A chemical screen identified several active compounds related to TDP-43 modifiers in ALS models, highlighting the importance of structural diversity in drug discovery .
Q & A
Q. What are the most reliable synthetic routes for Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate, and how do reaction conditions influence yield?
Methodological Answer: A common synthesis involves nucleophilic aromatic substitution. For example, methyl 4-hydroxy-3-nitrobenzoate can react with 3,4-dichlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 70–80°C for 14–24 hours . Key factors affecting yield include:
- Base selection : K₂CO₃ is preferred over weaker bases (e.g., NaHCO₃) due to its ability to deprotonate phenolic intermediates efficiently.
- Solvent choice : DMF enhances solubility of aromatic intermediates compared to THF or acetone.
- Temperature : Prolonged heating (>12 hours) at 70°C minimizes side reactions (e.g., nitro group reduction).
Reported yields range from 75% to 82% under optimized conditions .
Q. How can researchers validate the purity and structural identity of this compound?
Methodological Answer: A multi-technique approach is critical:
- HPLC : Use a C18 column with UV detection at 254 nm; retention time should match a certified reference standard.
- NMR : Key signals include the methyl ester singlet (~3.9 ppm in ¹H NMR) and aromatic protons from the 3,4-dichlorobenzyl group (7.2–7.8 ppm).
- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 370.0 (calculated for C₁₅H₁₀Cl₂NO₅).
- Elemental analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values.
Contradictions in melting points (e.g., reported vs. observed) may indicate polymorphic impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for analogs of this compound?
Methodological Answer: Bioactivity discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing against Mycobacterium tuberculosis using the MABA assay ).
- Structural analogs : Compare substituent effects. For example, replacing the 3-nitro group with methoxy reduces anti-TB activity, as seen in SAR studies .
- Solubility factors : Use DMSO stock solutions ≤1% v/v to avoid solvent interference.
- Data normalization : Express activity relative to internal controls (e.g., rifampicin) to account for batch-to-batch variability.
Q. How can computational modeling predict the reactivity of the nitro group in downstream modifications?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density at the nitro group. High electrophilicity at the meta-position favors nucleophilic attack.
- Molecular docking : Simulate interactions with biological targets (e.g., enoyl-ACP reductase in TB) to prioritize derivatives for synthesis.
- QM/MM simulations : Model nitro reduction pathways under catalytic conditions (e.g., Pd/C hydrogenation) to predict byproducts .
Q. What are the challenges in scaling up the synthesis while maintaining regioselectivity?
Methodological Answer:
- Catalyst optimization : Switch from homogeneous (e.g., Et₃N) to heterogeneous bases (e.g., Amberlyst A21) for easier separation.
- Flow chemistry : Continuous flow reactors improve heat transfer and reduce side reactions (e.g., ester hydrolysis) at >10 g scale.
- In-line monitoring : Use FTIR or PAT (Process Analytical Technology) to track nitro group stability in real time.
Pilot-scale studies report 10–15% yield drops due to incomplete mixing; countercurrent extraction mitigates this .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
